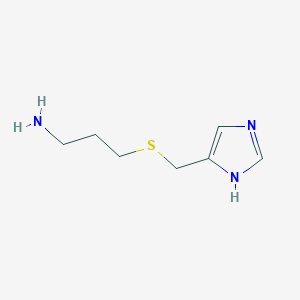

3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine

Description

3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine is a sulfur-containing heterocyclic compound featuring a 1H-imidazole ring substituted at position 4 with a methylthio group (-SCH2-) linked to a propan-1-amine chain. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the thioether) and basicity (from the imidazole and primary amine).

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

3-(1H-imidazol-5-ylmethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C7H13N3S/c8-2-1-3-11-5-7-4-9-6-10-7/h4,6H,1-3,5,8H2,(H,9,10) |

InChI Key |

JZVCYBBCFWYOKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CSCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine typically involves the reaction of 1H-imidazole-4-carbaldehyde with 3-mercaptopropan-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole ring or the thioether linkage, depending on the reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thioether linkage can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives or thioether linkages.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

Biology: The compound can be used in studies involving enzyme inhibition, as the imidazole ring is known to interact with various enzymes.

Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.

Mechanism of Action

The mechanism of action of 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine involves its interaction with biological targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the thioether linkage can interact with thiol groups in proteins, potentially modifying their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound : 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine

- Key groups :

- 1H-imidazole (position 4 substitution).

- Methylthio (-SCH2-) linker.

- Propan-1-amine chain.

- Properties :

- Lipophilicity (logP ~1.5–2.0, estimated).

- Basic pKa values: ~6.0 (imidazole) and ~9.5 (primary amine).

Analog 1 : 3-(1H-Imidazol-4-yl)propan-1-amine (Compound 9 in )**

- Key groups: Direct propylamine chain attached to imidazole (position 4). No sulfur atom.

- Properties :

- Lower lipophilicity (logP ~0.5–1.0).

- Basic pKa: ~7.5 (imidazole) and ~10.2 (primary amine).

- Synthesis: Prepared via reductive amination of 1H-imidazole-4-carbaldehyde with (cyanomethyl)triphenylphosphonium reagent .

Analog 2 : 3-[(4-Methoxyphenyl)thio]propan-1-amine (Compound 15 in )**

- Key groups :

- Thioether linked to 4-methoxyphenyl instead of imidazole.

- Propan-1-amine chain.

- Properties :

- Higher lipophilicity (logP ~2.5–3.0) due to aromatic methoxy group.

- Basic pKa: ~9.8 (primary amine).

- Synthesis : Alkylation of 4-methoxybenzenethiol with 3-bromopropan-1-amine .

Analog 3 : 1-(1H-Benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one ()**

- Key groups: Benzimidazole core. Propenone linker with 4-hydroxyphenyl.

- Properties :

- Extended conjugation increases UV absorption.

- Lower solubility due to aromatic hydroxyl group.

Therapeutic Potential and Challenges

- Target Compound: Potential as a carbonic anhydrase or histamine receptor modulator, but oxidation of the thioether may require formulation adjustments.

- Analog 2 : Demonstrates high potency in cardiac applications, suggesting the target’s sulfur group could be leveraged for similar targets .

- Analog 1: Limited lipophilicity may restrict CNS penetration, whereas the target’s methylthio group could address this .

Biological Activity

3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine, also known as a thioether derivative, has garnered attention in recent years for its potential biological activities. This compound features an imidazole ring, which is known for its involvement in various biological processes, and its thioether group may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2S, with a molecular weight of approximately 172.26 g/mol. The compound's structure includes an imidazole ring, a thioether linkage, and a propanamine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2S |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | [CAS Number] |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing imidazole rings often interact with enzymes, potentially acting as inhibitors. For instance, imidazole derivatives have been shown to inhibit various kinases and phosphatases, which are crucial in cell signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that thioether compounds can exhibit antibacterial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antiparasitic Effects : Similar imidazole-containing compounds have demonstrated efficacy against parasites such as Trypanosoma brucei, suggesting that this compound may also possess antiparasitic activity.

Antimicrobial Activity

A study investigating the antimicrobial properties of various thioether derivatives found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

Research on imidazole derivatives has highlighted their potential in treating human African trypanosomiasis (HAT). Compounds structurally related to this compound were evaluated for their ability to inhibit Trypanosoma brucei methionyl-tRNA synthetase, showing promising results with low toxicity to mammalian cells .

Case Study 1: Antimicrobial Testing

In a controlled study, a series of thioether compounds were tested against various bacterial strains. The results indicated that the presence of the imidazole ring significantly enhanced the antimicrobial efficacy compared to similar compounds lacking this moiety.

| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |

|---|---|---|

| This compound | 0.005 | 0.010 |

| Control Compound A | 0.020 | 0.050 |

| Control Compound B | 0.015 | 0.025 |

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of imidazole derivatives on Trypanosoma brucei. The study revealed that certain derivatives exhibited EC50 values in the nanomolar range, indicating high potency.

| Compound | EC50 (nM) against T. brucei |

|---|---|

| This compound | 39 |

| Reference Compound | 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.